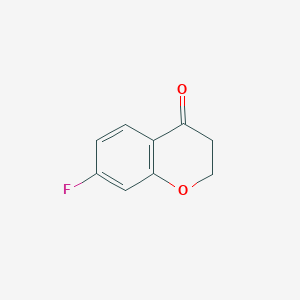
3-Benzyl-1,2,4-trioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-1,2,4-trioxolane is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. It is a cyclic peroxide that has been found to exhibit antimalarial, anticancer, and anti-inflammatory properties.
Applications De Recherche Scientifique
3-Benzyl-1,2,4-trioxolane has been extensively studied for its potential therapeutic applications. In particular, it has been found to exhibit strong antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Additionally, it has shown promise as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of 3-Benzyl-1,2,4-trioxolane is not fully understood. However, it is believed to act by generating reactive oxygen species (ROS) within cells. These ROS can cause oxidative damage to cellular components, leading to apoptosis in cancer cells and the death of malaria parasites.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Benzyl-1,2,4-trioxolane can induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been found to inhibit the growth of malaria parasites by disrupting their metabolic processes. In addition, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Benzyl-1,2,4-trioxolane is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, its broad range of potential therapeutic applications makes it a versatile compound for research. However, one limitation is its potential toxicity, which must be carefully monitored in laboratory experiments.
Orientations Futures
There are several potential future directions for research on 3-Benzyl-1,2,4-trioxolane. One area of interest is its potential as a treatment for other parasitic diseases, such as leishmaniasis and trypanosomiasis. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective derivatives of the compound. Finally, studies on the pharmacokinetics and toxicity of 3-Benzyl-1,2,4-trioxolane will be important for its eventual use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-Benzyl-1,2,4-trioxolane involves the reaction of benzaldehyde with hydrogen peroxide in the presence of acetic acid. The reaction is typically carried out at room temperature and the product is isolated through a series of purification steps, including recrystallization and column chromatography.
Propriétés
Numéro CAS |
121809-52-7 |
|---|---|
Nom du produit |
3-Benzyl-1,2,4-trioxolane |
Formule moléculaire |
C9H10O3 |
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
3-benzyl-1,2,4-trioxolane |
InChI |
InChI=1S/C9H10O3/c1-2-4-8(5-3-1)6-9-10-7-11-12-9/h1-5,9H,6-7H2 |
Clé InChI |
DVNPKYOZAQMNJW-UHFFFAOYSA-N |
SMILES |
C1OC(OO1)CC2=CC=CC=C2 |
SMILES canonique |
C1OC(OO1)CC2=CC=CC=C2 |
Synonymes |
allylbenzene ozonide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



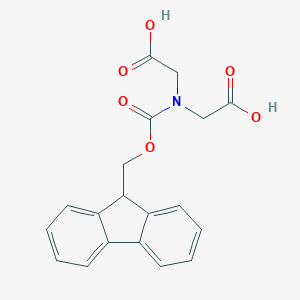
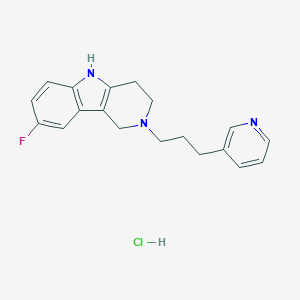
![7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one](/img/structure/B47685.png)
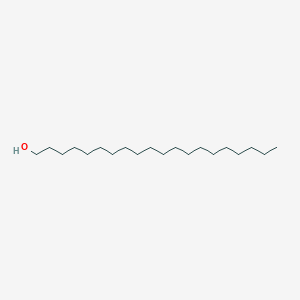
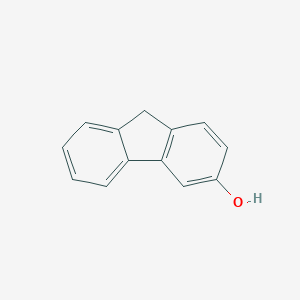
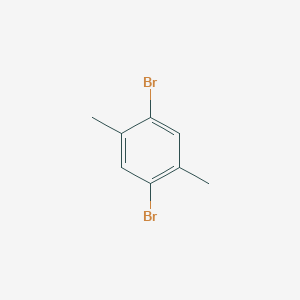

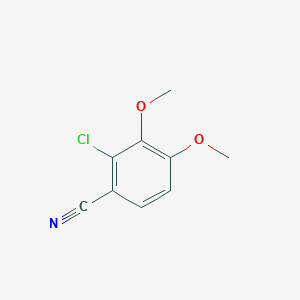
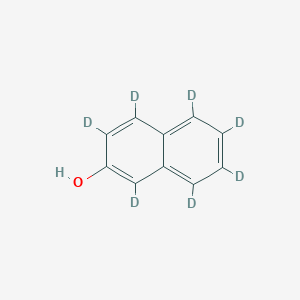
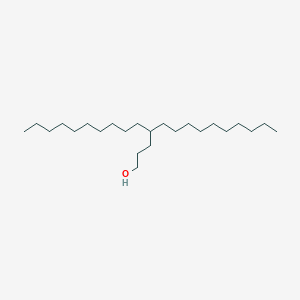
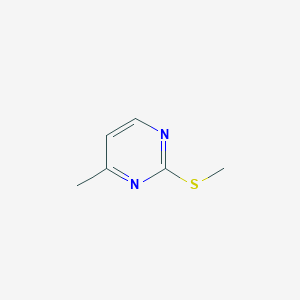
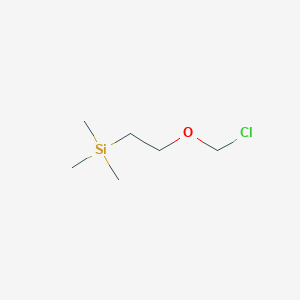
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)
